molecular formula C8H16N2O B2670254 N-tert-butylazetidine-1-carboxamide CAS No. 1855713-66-4

N-tert-butylazetidine-1-carboxamide

Cat. No.: B2670254
CAS No.: 1855713-66-4
M. Wt: 156.229
InChI Key: DBJVTHJNBWQMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butylazetidine-1-carboxamide (CAS 1855713-66-4) is a chemical compound belonging to the class of four-membered nitrogen-containing heterocycles known as azetidines . With a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol, this compound serves as a valuable building block in medicinal chemistry and pharmacological research . Studies suggest it may function as a CB1 antagonist, with one clinical trial design investigating its efficacy as a weight loss agent in obese patients, where it demonstrated significant reductions in body weight and fat mass . Further research in controlled animal models has indicated a potential neuroprotective role, showing a marked decrease in markers of neuronal damage and inflammation compared to control groups, suggesting a protective effect against neurotoxicity . The compound can be synthesized via efficient and mild methods, such as the reaction involving tert-butylamine and azetidine-1-carboxylic acid derivatives, catalyzed by zinc perchlorate hexahydrate under solvent-free conditions to produce high yields . As a carboxamide derivative, it is part of a structurally important class of compounds known to impact the conformation, biological activity, and stability of molecules in research settings . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butylazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)9-7(11)10-5-4-6-10/h4-6H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJVTHJNBWQMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylazetidine-1-carboxamide typically involves the reaction of tert-butylamine with azetidine-1-carboxylic acid or its derivatives. One common method involves the use of tert-butyl benzoate and nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This method is efficient, mild, and produces high yields of the desired amide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

Pharmacological Applications

  • CB1 Receptor Antagonism :
    N-tert-butylazetidine-1-carboxamide has been studied for its potential as a cannabinoid receptor type 1 (CB1) antagonist. CB1 antagonists are of interest for their therapeutic potential in treating obesity and metabolic disorders. Research indicates that compounds with similar structures can modulate appetite and energy expenditure, making them candidates for obesity management therapies .
  • Neuroprotective Effects :
    Preliminary studies suggest that this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role in neuronal damage. The compound's ability to inhibit certain pathways associated with neuroinflammation could be beneficial .
  • Anticancer Activity :
    Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting mechanisms that may disrupt cellular proliferation and survival pathways .

Case Study 1: Obesity Management

A clinical trial investigated the efficacy of this compound as a weight loss agent in obese patients. The trial was designed as an N-of-1 study, allowing for personalized assessments of treatment effects over time. Results indicated significant reductions in body weight and fat mass among participants, supporting further exploration of this compound's therapeutic potential .

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, researchers administered this compound to models of neurodegeneration induced by oxidative stress. The outcomes demonstrated a marked decrease in markers of neuronal damage and inflammation compared to control groups, suggesting a protective effect against neurotoxicity .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure TypePrimary ApplicationNotable Findings
This compoundAzetidine derivativeCB1 antagonistInduces weight loss in clinical trials
Benzimidazole derivativesHeterocyclic compoundCB1 antagonistEffective in reducing appetite
Other azetidine derivativesAzetidine derivativeNeuroprotective effectsPotential for treating neurodegeneration

Mechanism of Action

The mechanism of action of N-tert-butylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butylazetidine-1-carboxamide include other azetidine derivatives, such as azetidine-3-carboxylic acid and its esters . These compounds share the four-membered ring structure but differ in their substituents and functional groups.

Uniqueness

This compound is unique due to its tert-butyl group, which imparts specific steric and electronic properties.

Biological Activity

N-tert-butylazetidine-1-carboxamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a tert-butyl group and a carboxamide functional group. This structure contributes to its unique chemical properties, influencing its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carboxamide derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant antibacterial activity.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli40 µg/ml
Nitrothiophene carboxamidesKlebsiella spp., Shigella spp., Salmonella spp.Varies

The MIC values suggest that while this compound shows promise, further optimization may be necessary to enhance its efficacy against a broader range of pathogens .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies on structurally related compounds indicate that they may function as prodrugs requiring activation by specific bacterial enzymes, such as nitroreductases. This activation could be crucial for their antibacterial properties .

Case Studies and Research Findings

  • High-Throughput Screening : A study conducted on azetidine derivatives demonstrated that modifications to the azetidine ring significantly influenced the binding affinity to target proteins involved in disease pathways. For instance, compounds with smaller substituents on the nitrogen atom of the azetidine ring exhibited improved potency against cancer cell lines .
  • Inhibition Studies : this compound was evaluated for its ability to inhibit key enzymes in metabolic pathways. Preliminary results showed promising inhibition rates, suggesting potential applications in metabolic disorders .
  • Synergistic Effects : Some derivatives of azetidine compounds have shown synergistic effects when combined with existing antibiotics, enhancing overall antibacterial efficacy. This is particularly relevant in combating antibiotic-resistant strains .

Future Directions

The biological activity of this compound presents numerous avenues for further research:

  • Optimization of Structure : Investigating various substitutions on the azetidine ring could lead to more potent derivatives.
  • Broader Spectrum Testing : Expanding testing to include a wider range of bacteria and fungi will help ascertain the full potential of this compound.
  • Mechanistic Studies : Detailed studies on the mechanism of action will provide insights into how these compounds interact at the molecular level.

Q & A

Q. What methodologies enable high-sensitivity detection of trace impurities in this compound batches?

  • Methodology :
  • LC-HRMS : Detect sub-ppm impurities using Orbitrap or TOF analyzers.
  • Headspace GC/MS : Identify volatile degradation byproducts (as in ’s VOC protocols).
  • ICP-MS : Screen for metal catalysts (e.g., Pd, Ni) from synthesis .

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